

The Binding Kinetics of Darunavir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Binding Profile of a Potent HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the binding kinetics of Darunavir, a potent second-generation HIV-1 protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the molecular mechanism of action of Darunavir, offering insights into its high efficacy and genetic barrier to resistance.

Quantitative Binding Data

The binding affinity and kinetics of Darunavir for HIV-1 protease have been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of its interaction with wild-type and multidrugresistant (MDR) protease variants.

Table 1: Binding Kinetics of Darunavir and Other Protease Inhibitors with Wild-Type HIV-1 Protease.[1][2]



Inhibitor	Association Rate (k_on) (10 ⁵ M ⁻¹ s ⁻¹)	Dissociation Rate (k_off) (10 ⁻⁵ s ⁻¹)	Equilibrium Dissociation Constant (K_D) (pM)	Dissociative Half-life (t ₁ / ₂) (h)
Darunavir	1.2	< 0.003	< 2.6	> 240
Amprenavir	1.3	4.6	350	4.2
Atazanavir	0.3	2.0	670	9.6
Lopinavir	0.6	0.9	160	21.4
Tipranavir	0.2	3.6	1800	5.3

Table 2: Binding Affinity of Darunavir to Wild-Type and Multidrug-Resistant (MDR) HIV-1 Protease.[1][2]

Protease Variant	Number of PI Mutations	Fold Change in K_D vs. Wild-Type
Wild-Type	0	1
MDR Mutant A	14	930
MDR Mutant B	13	110
MDR Mutant C	12	180
MDR Mutant D	11	230
MDR Mutant E	10	150

Experimental Protocols

The determination of the binding kinetics of Darunavir to HIV-1 protease predominantly relies on two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)



SPR is a label-free optical sensing technique used to measure real-time biomolecular interactions. It provides data on the association and dissociation rates of an inhibitor to its target protein.

Methodology:

- · Immobilization of Ligand:
 - Recombinant HIV-1 protease (wild-type or mutant) is covalently immobilized on a sensor chip surface (e.g., a CM5 sensor chip) via amine coupling.
 - The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The protease, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
 - Remaining active esters are deactivated by injecting ethanolamine-HCl.
- Analyte Binding Analysis:
 - A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to establish a stable baseline.
 - Darunavir (analyte), serially diluted in the running buffer to a range of concentrations, is injected over the immobilized protease surface for a defined association phase (e.g., 215 seconds).[3]
 - The running buffer is then flowed over the surface for a dissociation phase (e.g., 1,000 seconds) to monitor the release of the bound inhibitor.[3]

Data Analysis:

The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1
 Langmuir binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k on).



Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Methodology:

- Sample Preparation:
 - Purified recombinant HIV-1 protease is placed in the sample cell of the calorimeter.
 - Darunavir is loaded into the injection syringe. Both the protein and the inhibitor are in an identical buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO) to minimize heats of dilution.[4]

Titration:

- A series of small, precise injections of the Darunavir solution are made into the protease solution in the sample cell.
- The heat released or absorbed during each injection is measured by the instrument.
- Data Analysis:
 - The integrated heat data are plotted against the molar ratio of inhibitor to protein.
 - The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_A = $1/K_D$), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Note on High-Affinity Interactions: For very high-affinity inhibitors like Darunavir, a direct ITC experiment may result in a sigmoidal curve that is difficult to fit accurately. In such cases, a competition ITC experiment is employed.[5][6] This involves titrating the high-affinity inhibitor into a solution of the target protein that has been pre-saturated with a weaker, known inhibitor.



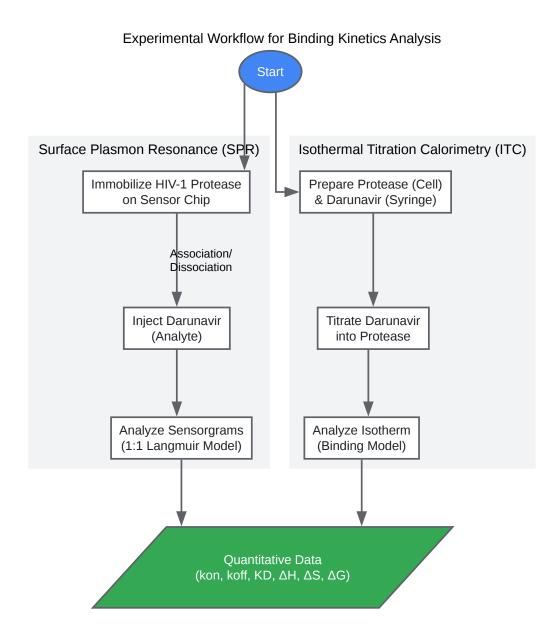


Mechanism of Action and Signaling Pathway Diagrams

Darunavir is a nonpeptidic protease inhibitor that prevents the maturation of HIV-1 by blocking the proteolytic cleavage of Gag and Gag-Pol polyproteins.[7][8] This inhibition results in the production of immature, non-infectious viral particles.[8] Darunavir exhibits a high genetic barrier to resistance due to its extensive hydrogen bonding with the backbone of the protease active site and its ability to inhibit both protease enzymatic activity and dimerization.[9][10]

The following diagrams illustrate the experimental workflow for determining binding kinetics and the inhibitory mechanism of Darunavir.

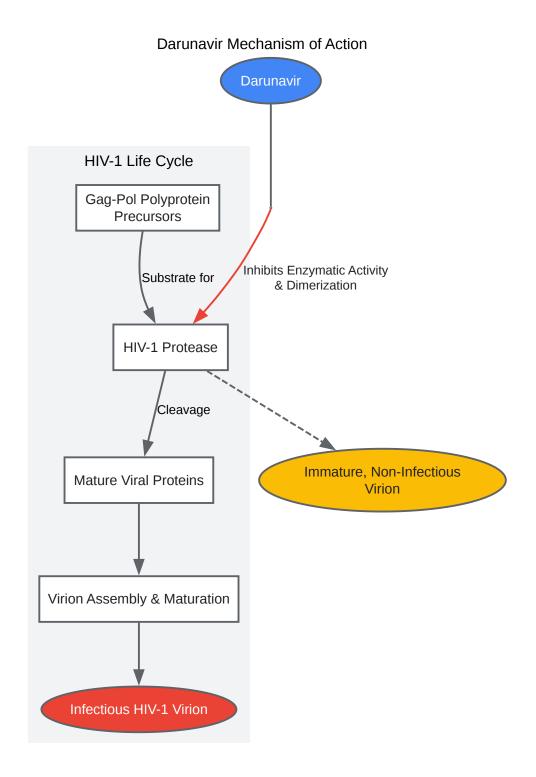




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Experimental Workflow for Binding Kinetics Analysis





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Darunavir's Inhibition of HIV-1 Maturation



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- To cite this document: BenchChem. [The Binding Kinetics of Darunavir: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2917231#understanding-the-binding-kinetics-of-hiv-1-inhibitor-3]

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